![molecular formula C6H12BrF B6250318 3-(bromomethyl)-3-fluoropentane CAS No. 1786-35-2](/img/new.no-structure.jpg)
3-(bromomethyl)-3-fluoropentane
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Overview
Description
3-(Bromomethyl)-3-fluoropentane is an organic compound with the molecular formula C_6H_11BrF. It is a halogenated hydrocarbon featuring both a bromine and a fluorine atom attached to a pentane backbone. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation of Pentane: One common method involves the halogenation of pentane using bromine (Br_2) and fluorine (F_2) in the presence of a suitable catalyst. The reaction typically proceeds via free radical substitution.
Bromination followed by Fluorination: Another approach is to first brominate pentane to form 3-bromopentane, followed by fluorination to introduce the fluorine atom at the desired position.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound can be produced in a batch process where controlled amounts of bromine and fluorine gases are introduced to pentane in a reactor vessel under specific temperature and pressure conditions.
Continuous Flow Process: Alternatively, a continuous flow process can be employed, where pentane is continuously fed into a reactor with bromine and fluorine gases, allowing for a steady production of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as alcohols, ketones, and carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methylene group, resulting in the formation of 3-fluoropentane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as hydroxide or cyanide ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) and hydrogen gas (H_2) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) are typically employed.
Major Products Formed:
Oxidation: Products include 3-(bromomethyl)-3-fluoropentanol, 3-(bromomethyl)-3-fluoropentanone, and 3-(bromomethyl)-3-fluoropentanoic acid.
Reduction: The major product is 3-fluoropentane.
Substitution: Products include 3-(hydroxymethyl)-3-fluoropentane and 3-(cyanomethyl)-3-fluoropentane.
Scientific Research Applications
Chemical Synthesis
One of the primary applications of 3-(bromomethyl)-3-fluoropentane is in the field of organic synthesis. It serves as a versatile intermediate for producing various fluorinated compounds. The presence of both bromine and fluorine atoms allows for unique reactivity patterns, making it useful in:
- Synthesis of Fluorinated Alkyl Chains : The compound can be utilized to introduce fluorinated alkyl chains into larger molecular frameworks, which is crucial in the development of pharmaceuticals and agrochemicals.
- Building Blocks for Complex Molecules : Its structure allows it to act as a building block for more complex organic molecules, particularly in the synthesis of fluorinated derivatives that exhibit enhanced biological activity.
Catalysis
This compound has been investigated for its role in catalysis, particularly in reactions involving transition metals. Its application includes:
- Aluminoxane Compositions : The compound can be combined with aluminoxanes to create catalyst systems that are effective in polymerization processes. These systems are vital in the production of various polymers used in plastics and coatings .
- Catalytic Reactions : It has been noted that halogenated compounds like this compound can enhance the efficiency of certain catalytic reactions by stabilizing transition states or facilitating specific reaction pathways.
Pharmaceutical Applications
The pharmaceutical industry also recognizes the utility of this compound. Its applications include:
- Development of Synthetic Cannabinoids : Research indicates that compounds similar to this compound are being explored as precursors for synthetic cannabinoids, which have therapeutic potential but also pose challenges due to their psychoactive properties .
- Drug Design : The incorporation of fluorine into drug molecules can significantly alter their pharmacokinetic properties. Compounds like this compound are essential for designing drugs with improved efficacy and reduced side effects.
Fluorinated Drug Development
A study demonstrated the use of halogenated compounds, including this compound, in synthesizing novel anti-cancer agents. The incorporation of fluorine was shown to enhance metabolic stability and bioavailability compared to non-fluorinated analogs.
Catalytic Polymerization
Research on aluminoxane compositions highlighted the effectiveness of incorporating halogenated hydrocarbons like this compound in enhancing catalytic activity during polymerization processes. This led to higher yields and improved polymer properties.
Mechanism of Action
The mechanism by which 3-(bromomethyl)-3-fluoropentane exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular substitution (SN2) mechanism. The fluorine atom can influence the reactivity and stability of the compound due to its electronegativity.
Molecular Targets and Pathways Involved:
Nucleophilic Substitution: The compound acts as an electrophile, with the bromine atom being the site of nucleophilic attack.
Oxidation and Reduction: The reactions involve the transfer of electrons, with oxidizing agents accepting electrons and reducing agents donating electrons.
Comparison with Similar Compounds
3-(Chloromethyl)-3-fluoropentane
3-(Iodomethyl)-3-fluoropentane
3-(Bromomethyl)-3-chloropentane
3-(Bromomethyl)-3-iodopentane
Biological Activity
3-(Bromomethyl)-3-fluoropentane is a halogenated organic compound that has garnered interest in various fields of chemical research, particularly for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and relevant research findings.
- Molecular Formula : C5H10BrF
- Molecular Weight : 181.04 g/mol
- CAS Number : Not widely reported but related compounds are documented in chemical databases.
The biological activity of this compound can be attributed to its structural characteristics, which allow it to participate in various chemical reactions. The presence of both bromine and fluorine atoms enhances its reactivity, making it a potential candidate for nucleophilic substitution reactions. This compound may interact with biological molecules, such as proteins and nucleic acids, through electrophilic mechanisms.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities. These include:
- Antimicrobial Properties : Halogenated compounds often demonstrate antimicrobial activity due to their ability to disrupt cellular membranes or inhibit essential enzymatic functions.
- Cytotoxic Effects : Some studies suggest that halogenated alkanes can induce apoptosis in cancer cells, potentially making them useful in cancer therapy.
- Receptor Modulation : Compounds with halogen substituents can act as agonists or antagonists at various receptor sites, influencing physiological responses.
Research Findings
Recent studies have explored the biological implications of halogenated compounds:
- Antimicrobial Studies : A study on related brominated compounds revealed significant antimicrobial activity against various pathogens, suggesting that this compound may exhibit similar effects .
- Cytotoxicity Assays : In vitro assays demonstrated that certain halogenated compounds could induce cell death in tumor cell lines, indicating potential applications in oncology .
- Receptor Activity : Research on synthetic cannabinoids has shown that structurally similar compounds can interact with cannabinoid receptors, leading to psychoactive effects . This highlights the importance of structural modifications in determining biological activity.
Case Studies
Several case studies have contributed to understanding the biological activity of halogenated compounds:
- Case Study 1 : A series of experiments assessed the cytotoxic effects of various brominated alkanes on human cancer cell lines. Results indicated that increased bromination correlated with enhanced cytotoxicity, supporting the hypothesis that this compound may also possess significant anticancer properties .
- Case Study 2 : Investigations into the antimicrobial properties of fluorinated compounds showed that the introduction of fluorine atoms could enhance bactericidal activity. This suggests that this compound might be effective against resistant bacterial strains .
Data Table
Property | Value |
---|---|
Molecular Formula | C5H10BrF |
Molecular Weight | 181.04 g/mol |
Antimicrobial Activity | Yes (similar compounds tested) |
Cytotoxicity | Yes (in vitro studies) |
Receptor Interaction | Potential (similar structures) |
Properties
CAS No. |
1786-35-2 |
---|---|
Molecular Formula |
C6H12BrF |
Molecular Weight |
183.06 g/mol |
IUPAC Name |
3-(bromomethyl)-3-fluoropentane |
InChI |
InChI=1S/C6H12BrF/c1-3-6(8,4-2)5-7/h3-5H2,1-2H3 |
InChI Key |
VWQNOECMOSQJIY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CBr)F |
Purity |
95 |
Origin of Product |
United States |
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